Polyphenol Oxidase (PPO) Inhibition: Quantified Potency Advantage over Shorter-Chain Analogs
In a direct head-to-head comparison against other p-alkylbenzoic acids, p-heptylbenzoic acid exhibited a 2.84-fold greater potency than p-propylbenzoic acid in inhibiting potato polyphenol oxidase (PPO) [1]. The data demonstrate a clear chain-length-activity relationship, where the heptyl derivative (C7) provides a quantifiable intermediate between the lower-activity shorter chains and the higher-activity longer chains, offering a specific balance of hydrophobicity and steric accommodation.
| Evidence Dimension | Inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 0.075 mM |
| Comparator Or Baseline | p-Propylbenzoic acid: 0.213 mM; p-Butylbenzoic acid: 0.180 mM; p-Pentylbenzoic acid: 0.152 mM; p-Hexylbenzoic acid: 0.106 mM; p-Octylbenzoic acid: 0.047 mM |
| Quantified Difference | 2.84x more potent than propyl analog (0.075 vs. 0.213 mM); 1.59x less potent than octyl analog |
| Conditions | Potato PPO extracted with PBS (pH 6.8), purified via Sephadex G-100 chromatography; activity determined spectrophotometrically |
Why This Matters
This quantified potency enables precise selection for browning control applications where specific inhibition thresholds must be balanced against other formulation constraints.
- [1] Lin, M., Ke, L. N., Han, P., Qiu, L., Chen, Q. X., Lin, H. T., & Wang, Q. (2010). Inhibitory effects of p-alkylbenzoic acids on the activity of polyphenol oxidase from potato (Solanum tuberosum). Food Chemistry, 119(2), 660-663. View Source
